molecular formula C22H18N2 B12937031 N-((1-Benzyl-1H-indol-3-yl)methylene)aniline CAS No. 70772-79-1

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline

Cat. No.: B12937031
CAS No.: 70772-79-1
M. Wt: 310.4 g/mol
InChI Key: NNSPGVOLAJAGOS-UHFFFAOYSA-N
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Description

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylene bridge connecting the indole to an aniline moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with aniline. This reaction can be catalyzed by acids or bases and often requires refluxing in a suitable solvent such as ethanol or toluene. The reaction conditions may vary, but common methods include the use of p-toluenesulfonic acid in toluene or other acidic catalysts .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets. For example, it can act as a competitive antagonist for nicotinic acetylcholine receptors, inhibiting their activity by binding to the receptor sites. This interaction can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-indole-3-carbaldehyde
  • N-Benzyl-1H-indole-3-carboxamide
  • 1-Benzyl-1H-indole-3-acetic acid

Uniqueness

N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its methylene bridge and aniline moiety provide distinct chemical properties that differentiate it from other indole derivatives .

Properties

CAS No.

70772-79-1

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(1-benzylindol-3-yl)-N-phenylmethanimine

InChI

InChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2

InChI Key

NNSPGVOLAJAGOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4

Origin of Product

United States

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